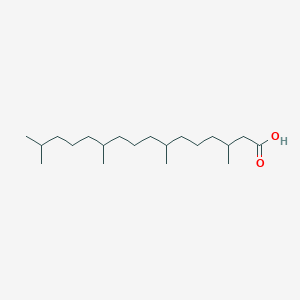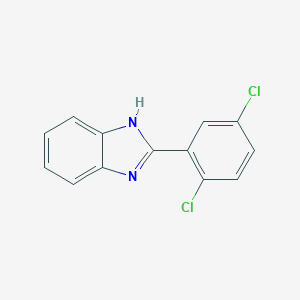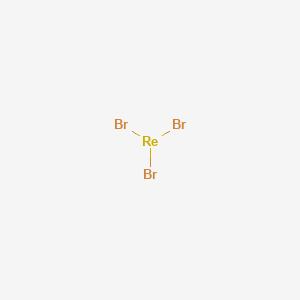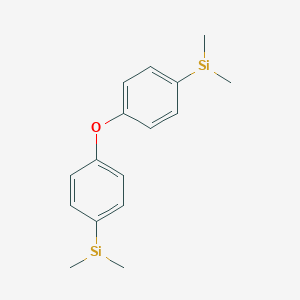
(Oxybis(4,1-phenylene))bis(dimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(Oxybis(4,1-phenylene))bis(dimethylsilane)" is a compound that bridges the realms of organic and silicon-based chemistry, offering intriguing properties and synthesis pathways. Its significance lies in its structural uniqueness, combining the rigidity of phenylene groups with the flexibility and reactivity of dimethylsilane units.
Synthesis Analysis
The synthesis of derivatives related to "(Oxybis(4,1-phenylene))bis(dimethylsilane)" involves multiple steps, including the use of dichlorodimethylsilane and dihydroxybenzene, leading to compounds with varying properties and applications. For instance, the synthesis and characterization of related compounds have been thoroughly investigated, providing insights into their structural integrity and the conditions necessary for their formation (Hawari et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds similar to "(Oxybis(4,1-phenylene))bis(dimethylsilane)" has been elucidated using techniques such as X-ray diffraction, revealing dimeric structures and specific bond lengths that highlight the configuration of silicon atoms and the orientation of phenyl rings (Hawari et al., 1986).
Chemical Reactions and Properties
The reactivity of "(Oxybis(4,1-phenylene))bis(dimethylsilane)" and its derivatives involves interactions with various reagents, leading to a broad spectrum of products. These reactions underscore the compound's versatility in forming polymers with distinct thermal and mechanical properties, as seen in studies of polyimides derived from related compounds offering high thermal stability and organosolubility (Lin & Lin, 2007).
Physical Properties Analysis
The physical properties, including the glass transition temperatures, solubility, and mechanical strengths of polymers derived from "(Oxybis(4,1-phenylene))bis(dimethylsilane)" analogs, have been meticulously analyzed. These properties are crucial for determining the practical applications of these materials in various industrial sectors (Lin & Lin, 2007).
Chemical Properties Analysis
The chemical properties of "(Oxybis(4,1-phenylene))bis(dimethylsilane)" derivatives, such as reactivity towards other compounds, stability under different conditions, and the ability to form complex structures, have been the subject of extensive research. These studies provide valuable insights into the compound's potential for creating new materials with desirable characteristics (Hawari et al., 1986); (Lin & Lin, 2007).
科学的研究の応用
Coordination Polymers and Biological Activities :
- (Shukla et al., 2012) explored the use of a bis ligand incorporating (Oxybis(4,1-phenylene))bis(dimethylsilane) for creating coordination polymers with various metal ions. These compounds exhibited antibacterial and antifungal activities.
Thermal Properties in Liquid Crystalline Epoxies :
- (Chen et al., 2019) synthesized liquid crystalline epoxies containing this compound, finding them to have good mechanical properties and excellent thermal stabilities, which could be useful in microelectronics.
Flame Retardant Applications :
- (Xie et al., 2019) utilized a Schiff base containing (Oxybis(4,1-phenylene))bis(dimethylsilane) in combination with other compounds to enhance fire safety in epoxy resin systems.
Dental Composite Applications :
- (Pereira et al., 2002) investigated the use of a compound related to (Oxybis(4,1-phenylene))bis(dimethylsilane) in novel dental composites, focusing on polymerization and material properties.
Polyimide-Polysiloxane Block Copolymers :
- (Sysel & Oupický, 1996) synthesized polyimide-polysiloxane block copolymers using a compound similar to (Oxybis(4,1-phenylene))bis(dimethylsilane), which showed higher thermooxidative stability.
Synthesis of Pyrrole Derivatives :
- (Souldozi et al., 2010) explored the reaction of a compound structurally related to (Oxybis(4,1-phenylene))bis(dimethylsilane) to produce pyrrole derivatives.
Polysiloxane Containing Poly(1,3,4-oxadiazole-imide)s :
- (Hamciuc et al., 2005) prepared new polysiloxane containing polymers related to this compound, finding them easily soluble and thermally stable.
Antioxidant and Anticancer Activities :
- (Dong et al., 2022) synthesized derivatives of bromophenol, which structurally resemble (Oxybis(4,1-phenylene))bis(dimethylsilane), showing significant antioxidant and anticancer potential.
Photodegradable Polyureas :
- (Hwu & King, 2005) designed photodegradable polyureas containing units similar to (Oxybis(4,1-phenylene))bis(dimethylsilane), showing potential in photolithography and microelectronics.
Mn(2+) Ion Selective Sensor :
- (Sahani et al., 2015) investigated ionophores structurally related to (Oxybis(4,1-phenylene))bis(dimethylsilane) for Mn(2+) ion selective sensors.
Liquid Crystalline Properties of Unsaturated Compounds :
- (Liu & Wang, 2010) synthesized liquid crystalline compounds structurally related to this compound, demonstrating high melting points and smectic phase properties.
Polymer Synthesis via Acyclic Diene Metathesis :
- (Wagener & Smith, 1991) explored the polymerization of compounds structurally similar to (Oxybis(4,1-phenylene))bis(dimethylsilane), contributing to the field of polymer chemistry.
特性
InChI |
InChI=1S/C16H20OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTFFLFCESNROB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Oxybis(4,1-phenylene))bis(dimethylsilane) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

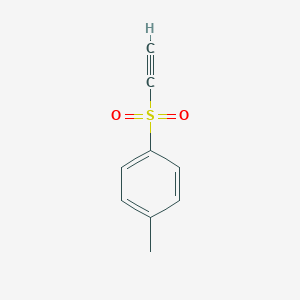
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
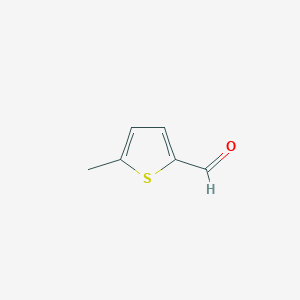
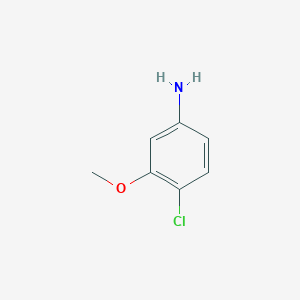
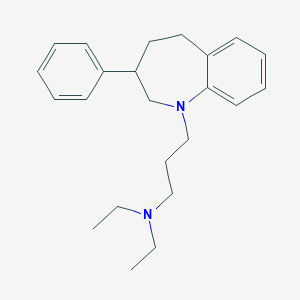
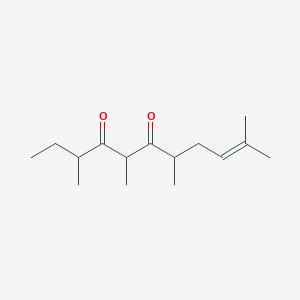
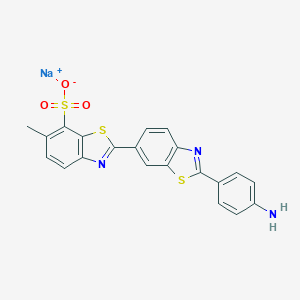
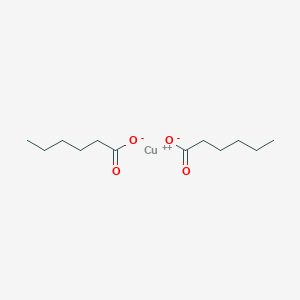
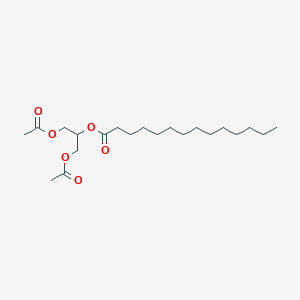
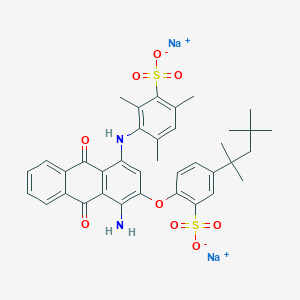
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
